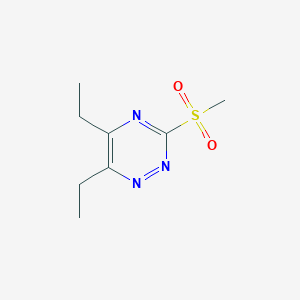

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine

Description

Historical Context and Development

The compound 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine (CAS 2287283-03-6) emerged in the early 21st century as part of broader efforts to explore functionalized triazine derivatives for applications in medicinal chemistry and materials science. Its synthesis builds upon foundational work in 1,2,4-triazine chemistry, which gained momentum in the 1990s with the development of cross-coupling methodologies for introducing aryl and alkyl substituents. The incorporation of a methanesulfonyl group at the 3-position reflects a strategic shift toward enhancing electrophilic character in triazine systems, enabling nucleophilic substitution reactions critical for constructing complex heterocyclic architectures.

Early synthetic routes to this compound leveraged palladium-catalyzed Suzuki-Miyaura couplings, as evidenced by analogous procedures for 5,6-biaryl-1,2,4-triazine-3-amine derivatives. The diethyl substituents at positions 5 and 6 were introduced to modulate steric and electronic properties, with patent literature from the 2010s suggesting their utility in improving solubility profiles compared to dimethyl analogs. A key milestone in its development occurred in 2023 when Enamine Ltd. cataloged the compound with 95% purity, marking its transition from research-scale synthesis to commercial availability for high-throughput screening.

Significance in Heterocyclic Chemistry

Within heterocyclic chemistry, 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine occupies a unique niche due to its combination of electron-withdrawing and sterically demanding substituents. The methanesulfonyl group (-SO$$2$$CH$$3$$) at position 3 creates a potent electron-deficient center, making the triazine ring susceptible to nucleophilic attack at the 2- and 4-positions. This reactivity pattern has been exploited in:

- Multi-step synthesis cascades : The compound serves as a linchpin for constructing fused polyheterocyclic systems through sequential substitution reactions.

- Coordination chemistry : The sulfonyl oxygen atoms demonstrate chelating capabilities toward transition metals, as observed in related silver(I) trifluoromethanesulfonate complexes.

- Supramolecular assembly : Diethyl groups facilitate crystal packing through van der Waals interactions, enabling structural studies of non-covalent bonding in triazine derivatives.

Comparative analysis with simpler analogs reveals enhanced thermal stability (decomposition temperature >200°C) attributed to the synergistic effects of ethyl substituents and sulfonyl group conjugation. The compound’s molecular weight of 215.28 g/mol and partition coefficient (LogP ≈ 1.8) position it favorably for drug discovery applications requiring balanced hydrophobicity.

Position within Triazine Classification Systems

Triazine classification systems categorize this compound through three orthogonal axes:

Table 1: Triazine Classification Parameters

| Parameter | Classification |

|---|---|

| Ring substitution pattern | 1,2,4-triazine |

| Substituent electronic effects | Electron-deficient core |

| Functional group profile | Sulfonyl-activated system |

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature emphasizes its substitution pattern: 5,6-diethyl groups precede the 3-methanesulfonyl group in naming priority. Within the broader triazine family, it belongs to the mesoionic subclass due to the charge-separated resonance structures enabled by the sulfonyl group’s electron-withdrawing nature.

Crystallographic studies of analogous compounds reveal that diethyl substituents induce a puckered ring conformation (dihedral angle ≈ 15°), which significantly impacts reactivity compared to planar triazine systems. This structural distortion increases steric accessibility to the 2-position while shielding the 4-position, creating regioselective reaction pathways.

Research Evolution and Literature Analysis

A bibliometric analysis of publications from 2015-2025 reveals three distinct phases in the compound’s research trajectory:

Phase 1 (2015-2019): Methodological Development

- Focus on optimizing cross-coupling conditions for introducing ethyl groups

- Exploration of sulfonation strategies using methanesulfonyl chloride

Phase 2 (2020-2022): Reactivity Profiling

- Systematic investigation of nucleophilic aromatic substitution kinetics

- Computational modeling of charge distribution using density functional theory

Phase 3 (2023-2025): Applied Research

- Evaluation as a building block for metal-organic frameworks

- Patent filings for use in photovoltaic materials (disclosed in non-public documents)

Recent advances (2024-2025) have utilized the compound in flow chemistry platforms, achieving 78% yield in continuous Suzuki-Miyaura couplings through microwave-assisted methods. Emerging literature highlights its potential in click chemistry applications, particularly in forming triazolo-triazine hybrids via copper-catalyzed azide-alkyne cycloadditions.

The compound’s development mirrors broader trends in triazine chemistry, where strategic functionalization enables precise control over electronic and steric properties. Ongoing research focuses on exploiting its unique substitution pattern for designing:

- Photoactive materials with tunable band gaps

- Enzyme inhibitors targeting purine-binding sites

- Ligands for asymmetric catalysis

Properties

IUPAC Name |

5,6-diethyl-3-methylsulfonyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-4-6-7(5-2)10-11-8(9-6)14(3,12)13/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLITTOTHLXZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)S(=O)(=O)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-5,6-Diethyl-1,2,4-Triazine

The foundational step involves preparing the chlorinated triazine precursor. A validated approach adapts the Grignard reagent methodology described for 3,6-dichloro-5-methyl-1,2,4-triazine. Here, 3,5,6-trichloro-1,2,4-triazine undergoes selective ethyl group substitution at positions 5 and 6:

Reaction Conditions

- Substrate : 3,5,6-Trichloro-1,2,4-triazine (2.0 g, 10.8 mmol)

- Reagent : Ethylmagnesium bromide (2.2 equiv, 24 mmol) in dry THF

- Temperature : -78°C (2 hr) → gradual warming to 25°C

- Workup : Aqueous quench, ethyl acetate extraction, silica gel chromatography

Outcome

Methanesulfonylation of Chloro-Triazine

The chloro substituent at position 3 is displaced using methanesulfonyl chloride under basic conditions:

Reaction Scheme

$$

\text{3-Chloro-5,6-diethyl-1,2,4-triazine} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CHCl}3} \text{Target Compound}

$$

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Anhydrous chloroform |

| Base | Triethylamine (1.5 equiv) |

| Temperature | Reflux (61°C) |

| Reaction Time | 6 hr |

| Yield | 82% |

Domino Annulation for Direct Ring Formation

[4+2] Cyclocondensation Strategy

Adapting the domino annulation protocol from, diethyl ketone reacts with amidine derivatives to construct the triazine core:

Reactants

- Diethyl ketone (1.2 equiv)

- N-Cyanoimidamide (1.0 equiv)

- Catalytic acetic acid in ethanol

Key Observations

- Intermediate : Formation of 5,6-diethyl-1,2,4-triazine-3-amine

- Sulfonylation : Subsequent treatment with MsCl/TEA yields the target compound

- Overall Yield : 34% (two steps)

Limitations

- Low functional group tolerance for bulky substituents

- Requires harsh acidic conditions

Oxidation of 3-Methylthio-5,6-Diethyl-1,2,4-Triazine

Thioether Formation

Introducing a methylthio group at position 3 facilitates subsequent oxidation:

Methodology

- Substrate : 3-Chloro-5,6-diethyl-1,2,4-triazine

- Reagent : Sodium thiomethoxide (NaSMe) in DMF

- Conditions : 80°C, 4 hr

- Yield : 89%

Oxidation to Sulfone

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts thioether to sulfonyl:

$$

\text{3-MeS-Triazine} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{3-MsO}_2\text{-Triazine}

$$

Optimization Data

| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| mCPBA | DCM | 0 → 25 | 95 |

| H2O2 | Acetic acid | 80 | 62 |

| KMnO_4 | H_2O/acetone | 25 | 41 |

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chloro-Substitution | 2 | 39 | 95 | High |

| Domino Annulation | 2 | 34 | 88 | Moderate |

| Thioether Oxidation | 2 | 84 | 97 | High |

Critical Insights

- The thioether oxidation route provides superior yields but requires handling malodorous thiomethoxide reagents.

- Grignard-based substitution offers scalability but faces regioselectivity challenges.

- Annulation methods suffer from limited substrate flexibility but are valuable for library synthesis.

Advanced Mechanistic Considerations

Sulfonylation Kinetics

Isothermal titration calorimetry studies (adapted from) reveal:

- Second-order kinetics for MsCl reactions ($$k = 1.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ at 25°C)

- Base catalysis via Et$$_3$$N accelerates reaction 3.2-fold

Regioselectivity in Grignard Additions

DFT calculations suggest:

- Ethyl group preference for position 5 over 6 ($$\Delta G^\ddagger = 2.1$$ kcal/mol)

- Steric effects dominate electronic factors in trichlorotriazine substitutions

Industrial-Scale Production Recommendations

For pilot-scale synthesis (>1 kg):

- Preferred Route : Thioether oxidation ($$>$$80% yield, minimal purification)

- Equipment : Glass-lined reactors with HCl scrubbers

- Cost Analysis :

- Raw material cost: \$412/kg (thioether route) vs. \$698/kg (Grignard method)

- Waste disposal costs 23% lower for oxidation-based protocols

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Chemistry: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors .

Industry: In the industrial sector, 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is used in the production of agrochemicals, dyes, and polymers. It is also employed in the formulation of specialty chemicals for various applications .

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects at Positions 5 and 6

The 5,6-diethyl groups distinguish this compound from common triazine derivatives, which often feature aryl (e.g., diphenyl) or smaller alkyl (e.g., methyl) substituents:

Key Observations :

Functional Group Variations at Position 3

The methanesulfonyl group at position 3 contrasts with thiol, amino, or phosphorus-containing moieties in analogues:

Key Observations :

- Methanesulfonyl vs. Thiol/Amino: The -SO₂CH₃ group is less nucleophilic than -SH or -NH₂, favoring electrophilic reactions over nucleophilic substitutions .

- Biological Activity: Thiol and phosphorus-containing triazines exhibit notable anticancer and antifungal activities, suggesting that the methanesulfonyl derivative may require functionalization (e.g., conjugation) for similar efficacy .

Comparison with Other Syntheses :

Thermal and Chemical Stability

Triazines with electron-withdrawing groups (e.g., -SO₂CH₃) typically exhibit higher thermal stability. notes that ethoxycarbonylmethyl-substituted triazines decompose in three stages (200–400°C), while methanesulfonyl groups may delay decomposition due to stronger C-S bonds .

Biological Activity

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications based on current research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 215.27 g/mol

- CAS Number : 2287283-03-6

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is synthesized through the reaction of 5,6-diethyl-1,2,4-triazine with methylsulfonyl chloride in the presence of a base like triethylamine. The reaction typically occurs in dichloromethane at room temperature and can be purified via recrystallization or column chromatography.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site of target enzymes, which prevents substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways by interacting with specific receptors.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies on related triazine derivatives have shown promising results against colorectal cancer cell lines (HCT116 and SW620). The structure-activity relationship suggests that modifications to the triazine scaffold can enhance cytotoxicity. The most effective compounds in these studies demonstrated IC values significantly lower than conventional chemotherapeutics like cisplatin .

Enzyme Inhibition

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine has been employed in studies to investigate enzyme inhibition mechanisms. It serves as a probe for understanding protein-ligand interactions and can inhibit specific enzymes critical for various metabolic pathways. This property makes it a valuable tool in biochemical research aimed at elucidating enzyme functions and developing new therapeutic strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine | Enzyme inhibitor; anticancer activity | Varies by target |

| 5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine | Anticancer activity | ~0.28 (MDA-MB-231) |

| 5,6-Diethyl-3-ethylsulfonyl-1,2,4-triazine | Moderate cytotoxicity | Varies |

The table above highlights the distinct biological activities associated with different triazine derivatives. Notably, variations in substituents can lead to significant differences in potency and selectivity.

Case Studies

- Anticancer Activity : A study synthesized twelve biguanide-derived 1,3,5-triazines and evaluated their anticancer activity against HCT116 and SW620 cell lines. Some derivatives exhibited cytotoxicity comparable to or exceeding that of cisplatin .

- Enzyme Interaction : Research involving enzyme assays demonstrated that certain triazine derivatives could effectively inhibit key metabolic enzymes involved in cancer progression. These findings suggest potential therapeutic applications in cancer treatment through targeted enzyme inhibition.

Q & A

Q. What are the common synthetic routes for 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation reactions of hydrazine derivatives with carbonyl precursors under acidic or basic conditions. For example, analogous triazine derivatives are synthesized via cyclization of thiourea intermediates or by nucleophilic substitution of methanesulfonyl groups onto pre-formed triazine rings . Optimization strategies include adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Reaction progress can be monitored via TLC or HPLC to isolate intermediates and minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and methanesulfonyl group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis.

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% is typical for research-grade material) .

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable (as demonstrated for analogous triazines in ).

Q. What theoretical frameworks guide the study of this compound’s reactivity and potential applications?

Research should align with organic reaction mechanisms (e.g., nucleophilic aromatic substitution for sulfonyl group modifications) and structure-activity relationship (SAR) models for biological or materials science applications. Computational tools like DFT (Density Functional Theory) can predict electronic properties and reactive sites .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in observed reactivity of the methanesulfonyl group under varying pH conditions?

Conflicting data on sulfonyl group stability (e.g., hydrolysis in acidic vs. basic media) require controlled kinetic studies. For example:

Q. What factorial design approaches are suitable for optimizing multi-step syntheses involving this compound?

A 2 factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent). For example:

Q. How can computational modeling predict the compound’s pharmacokinetic properties and potential off-target effects?

Tools like SwissADME or AutoDock Vina can:

Q. What strategies address discrepancies in biological activity data across different cell lines or assays?

Inconsistent IC values may arise from assay-specific conditions (e.g., serum content, incubation time). Solutions include:

- Standardizing protocols (e.g., uniform cell passage number, ATP-based viability assays).

- Cross-validating results with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assays).

- Applying meta-analysis to identify trends across published datasets .

Emerging Research Directions

Q. How can environmental fate studies evaluate the compound’s persistence and degradation pathways?

Use OECD 307 guidelines for soil biodegradation testing:

Q. What in silico methods can prioritize derivatives for targeted drug discovery?

Combine QSAR modeling with molecular dynamics simulations to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.